N-Allyl-1,3-thiazol-2-amine hydrochloride
Overview
Description
N-Allyl-1,3-thiazol-2-amine hydrochloride (NATH) is an organic compound with a wide range of applications in scientific research. It is a derivative of 1,3-thiazol-2-amine, a heterocyclic organic compound that is used in organic synthesis. NATH is a colorless, water-soluble, crystalline solid that is readily available at low cost. It has a melting point of 122-124°C and is stable under normal storage conditions. NATH has been widely studied for its potential use in various scientific fields, including pharmacology and biochemistry.
Scientific Research Applications
Antifungal Activity
- Scientific Field: Medicinal Chemistry
- Application Summary: N-Allyl-1,3-thiazol-2-amine hydrochloride has shown potential as an antifungal agent . It was tested against Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The compound was compared with the commercial fungicide propiconazole, but the specific results or outcomes were not provided .
Antibacterial Activity
- Scientific Field: Medicinal Chemistry
- Application Summary: Certain compounds related to N-Allyl-1,3-thiazol-2-amine hydrochloride have demonstrated antibacterial activity . These compounds were tested against strains
Antifungal Activity
- Scientific Field: Medicinal Chemistry
- Application Summary: N-Allyl-1,3-thiazol-2-amine hydrochloride has shown potential as an antifungal agent . It was tested against Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The compound was compared with the commercial fungicide propiconazole, but the specific results or outcomes were not provided .
Antibacterial Activity
- Scientific Field: Medicinal Chemistry
- Application Summary: Certain compounds related to N-Allyl-1,3-thiazol-2-amine hydrochloride have demonstrated antibacterial activity . These compounds were tested against strains of S. aureus, B. cereus, E. coli, and P. aeruginosa .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The compounds showed prominent inhibitory activity against the tested strains, with a minimum inhibitory concentration (MIC) of 250 µg/mL .
For example, the antifungal medication abafungin, which contains a thiazole ring, is used topically to suppress skin infections caused by various fungi .
properties
IUPAC Name |
N-prop-2-enyl-1,3-thiazol-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S.ClH/c1-2-3-7-6-8-4-5-9-6;/h2,4-5H,1,3H2,(H,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTUISHOUHZCJFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC=CS1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Allyl-1,3-thiazol-2-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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